molecular formula C5H7BrN2 B567456 3-Bromo-1-ethyl-1H-pyrazole CAS No. 1216504-91-4

3-Bromo-1-ethyl-1H-pyrazole

Cat. No. B567456
M. Wt: 175.029
InChI Key: QXGVQSVGZXUMIZ-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazole is a useful synthetic intermediate in the synthesis of Rynaxypyr, an insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator . It is also used in the synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate .


Synthesis Analysis

The synthesis of 3-Bromo-1H-pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1H-pyrazole consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The exact molecular formula is C3H3BrN2 .


Chemical Reactions Analysis

During the reaction, samples were taken at regular intervals and detected by high-performance liquid chromatography. When it was detected that the mass of 3-bromopyrazole in the reaction system accounted for 93.0% of the total mass of organic matter in the reaction system, 4.31 g (0.06 mol) of ferrous oxide was added to terminate the reaction to obtain a feed liquid containing 3-bromopyrazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1H-pyrazole include a density of 1.9±0.1 g/cm3, boiling point of 264.1±13.0 °C at 760 mmHg, and a melting point of 60-65°C .

Scientific Research Applications

  • Intermediate in Insecticide Synthesis : 3-Bromo-1-ethyl-1H-pyrazole derivatives are important intermediates in the synthesis of new insecticides like chlorantraniliprole (Lan Zhi-li, 2007).

  • Anticancer Potential : Novel oxime-containing pyrazole derivatives, which can be synthesized from ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives (a structure related to 3-Bromo-1-ethyl-1H-pyrazole), have shown dose- and time-dependent inhibition of proliferation in A549 lung cancer cells, mainly attributed to autophagy induction (Liang-Wen Zheng et al., 2010).

  • Tautomerism Studies : The tautomerism of 4-bromo substituted 1H-pyrazoles (related structure) in solid state and solution has been investigated, providing insights into chemical structure and behavior (S. Trofimenko et al., 2007).

  • Synthesis of Pyrazole Derivatives : Brominated trihalomethylenones have been used as precursors to synthesize various 3-substituted 1H-pyrazole derivatives, which hold potential in medicinal chemistry (M. Martins et al., 2013).

  • Cytotoxic Activity Against Cancer Cell Lines : Certain 1,3,4-trisubstituted pyrazole derivatives, related to 3-Bromo-1-ethyl-1H-pyrazole, have demonstrated significant cytotoxic activity against diverse human cancer cell lines, indicating their potential as anticancer agents (Aladdin M. Srour et al., 2018).

  • Halogen and Hydrogen Bond Studies : The interplay of hydrogen bonds and halogen bonds in NH-pyrazoles bearing C-aryl and C-halogen substituents has been explored, contributing to the understanding of molecular interactions in such compounds (M. García et al., 2010).

  • Antimicrobial Agents : Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, structurally related to 3-Bromo-1-ethyl-1H-pyrazole, have been evaluated as new classes of antimicrobial agents (A. Radwan et al., 2014).

  • Synthesis of Novel Oxadiazolyl, Thiadiazolyl, Thiazolidinyl, and Thiazolyl Derivatives : Derivatives of 1H-pyrazole have been synthesized and evaluated as anti-inflammatory and antimicrobial agents, indicating the potential utility of 1H-pyrazole structures in pharmacological applications (A. Farghaly et al., 2000).

Future Directions

Recent advances in the synthesis of pyrazole derivatives suggest that the synthetic route of arylpyrazoles using secondary β-enamino diketone and arylhydrazine could be a potential future direction .

Relevant Papers Several papers have been published on the topic of 3-Bromo-1H-pyrazole. These include studies on the synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate , the biological activities of novel 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide , and the synthesis and biological evaluation of some functionalized 1 .

properties

IUPAC Name

3-bromo-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGVQSVGZXUMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651767
Record name 3-Bromo-1-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-ethyl-1H-pyrazole

CAS RN

1216504-91-4
Record name 3-Bromo-1-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-ethyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org
B Bookser, M Adler, I Botrous, B Branstetter… - papers.ssrn.com
The key imidazo [1, 5-a] pyrazine-8-one ring was built in a novel way by constructing the pyrazinone ring in a fusion across the 1-and 5-positions of a 2-substituted imidazole. In a novel …
Number of citations: 0 papers.ssrn.com

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